3-(4-Aminophenyl)-1-(pyridin-3-yl)urea
Description
Properties
IUPAC Name |
1-(4-aminophenyl)-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c13-9-3-5-10(6-4-9)15-12(17)16-11-2-1-7-14-8-11/h1-8H,13H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMURBWJALKZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The patent US5925762A outlines a phosgene-free method using phenyl carbamates reacted with amines in DMSO. For 3-(4-Aminophenyl)-1-(pyridin-3-yl)urea:
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Intermediate Synthesis : 4-Aminophenyl carbamate is prepared by treating 4-aminoacetophenone with phenyl chloroformate in tetrahydrofuran (THF) at 0°C, yielding a crystalline solid (94% yield).
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Aminolysis : The carbamate reacts with 3-aminopyridine in DMSO at a 1:1.05 molar ratio. The reaction proceeds at room temperature (22°C) within 15 minutes, producing urea and phenol as a byproduct.
Key Advantages :
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Avoids toxic reagents (e.g., phosgene).
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Mild conditions (room temperature, neutral pH).
Table 1: Reaction Parameters for Carbamate Aminolysis
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Molar Ratio (Carbamate:Amine) | 1:1.05 |
| Temperature | 22°C (room temperature) |
| Reaction Time | 15 minutes |
| Yield | 89–94% |
Isocyanate-Amine Coupling Using Bis(trichloromethyl)carbonate
Isocyanate Generation and Urea Formation
The PMC study (PMC7232929) demonstrates BTC as a safe alternative to phosgene for isocyanate synthesis. Adapted for the target compound:
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Isocyanate Preparation : 4-Aminophenylamine reacts with BTC in dichloromethane (DCM) at 0°C, forming 4-aminophenyl isocyanate.
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Coupling Reaction : The isocyanate is treated with 3-aminopyridine in DCM, catalyzed by triethylamine (TEA), yielding the urea derivative.
Optimization Insights :
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BTC stoichiometry: 0.33 equivalents to avoid excess reagent.
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Catalytic TEA accelerates urea bond formation (2 hours at 25°C).
Table 2: Isocyanate-Mediated Synthesis Conditions
| Parameter | Value |
|---|---|
| Isocyanate Precursor | 4-Aminophenylamine |
| Coupling Agent | BTC |
| Solvent | Dichloromethane |
| Catalyst | Triethylamine (TEA) |
| Reaction Time | 2 hours |
| Yield | 78–85% |
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
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Carbamate Aminolysis : Higher yields (89–94%) and faster reaction times (15 minutes) make this method industrially favorable.
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Isocyanate Coupling : Requires handling moisture-sensitive intermediates but offers modularity for structural variants.
Table 3: Method Comparison
| Metric | Carbamate Aminolysis | Isocyanate Coupling |
|---|---|---|
| Yield | 89–94% | 78–85% |
| Reaction Time | 15 minutes | 2 hours |
| Byproduct | Phenol | HCl |
| Scalability | High (continuous flow compatible) | Moderate (batch processing) |
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-1-(pyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or amides.
Scientific Research Applications
3-(4-Aminophenyl)-1-(pyridin-3-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-1-(pyridin-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The urea linkage allows for hydrogen bonding interactions, which can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenyl)-1-(pyridin-3-yl)urea
- 3-(4-Methylphenyl)-1-(pyridin-3-yl)urea
- 3-(4-Chlorophenyl)-1-(pyridin-3-yl)urea
Uniqueness
3-(4-Aminophenyl)-1-(pyridin-3-yl)urea is unique due to the presence of the amino group, which can participate in various chemical reactions and interactions. This makes it a versatile compound for different applications, particularly in medicinal chemistry and material science.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(4-Aminophenyl)-1-(pyridin-3-yl)urea to improve yield and purity?
- Methodological Answer : Employ factorial experimental design (e.g., 2^k designs) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. Statistical analysis of variance (ANOVA) can identify critical factors affecting yield and purity . Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict optimal conditions, reducing trial-and-error experimentation .
Q. What spectroscopic and analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Use high-resolution NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm connectivity and stereochemistry. X-ray crystallography provides definitive structural validation if suitable crystals are obtained . Mass spectrometry (HRMS) and IR spectroscopy can corroborate functional groups (e.g., urea linkage, aromatic rings) .
Q. How should researchers design initial biological screening assays to evaluate this compound’s bioactivity?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs (e.g., pyridinyl-urea derivatives with anticancer activity ). Use dose-response curves to determine IC₅₀/EC₅₀ values and assess selectivity against related off-target proteins. Include positive controls (e.g., known inhibitors) and replicate experiments to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins. Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time. Free energy perturbation (FEP) calculations refine affinity estimates . Cross-reference results with experimental data (e.g., SPR, ITC) to calibrate computational models .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays, plasma protein binding). Use isotopic labeling (e.g., ¹⁴C) to track absorption/distribution in animal models. If discrepancies persist, reevaluate assay conditions (e.g., cell permeability, redox environments) or explore prodrug modifications .
Q. How can structure-activity relationship (SAR) studies guide the rational design of derivatives with enhanced potency?
- Methodological Answer : Systematically modify substituents on the phenyl and pyridinyl rings. For example:
- Replace the 4-aminophenyl group with electron-withdrawing groups (e.g., -NO₂) to alter electronic effects.
- Introduce heterocycles (e.g., triazolo-pyridazine) to enhance π-π stacking .
Quantify changes in activity using multivariate regression models to identify critical pharmacophores .
Q. What experimental approaches address formulation challenges for aqueous delivery of this compound?
- Methodological Answer : Conduct stability studies under varying pH and temperature to identify degradation pathways (e.g., hydrolysis of the urea moiety). Use solubilization agents (e.g., cyclodextrins, PEG-based excipients) or nanoemulsion techniques to improve bioavailability. Reference formulation patents for structurally similar urea derivatives (e.g., Pfizer’s aqueous formulations ).
Q. How can researchers validate in silico predictions of metabolic pathways for this compound?
- Methodological Answer : Perform in vitro metabolism assays using human liver microsomes (HLMs) or hepatocyte cultures. Identify major metabolites via LC-MS/MS and compare with computational predictions (e.g., CYP450 isoform specificity from ADMET predictors like StarDrop). Use isotopic labeling (e.g., deuterium) to stabilize metabolically labile sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
